2-Succinimidoglutarimide

Description

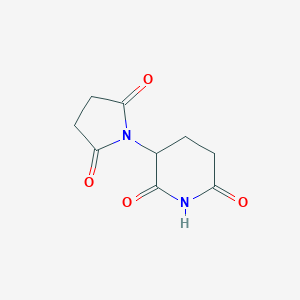

Structure

2D Structure

3D Structure

Properties

CAS No. |

1608-85-1 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C9H10N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12,15) |

InChI Key |

HHSYPPYKDPFHGB-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |

Other CAS No. |

19246-23-2 |

Synonyms |

3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Succinimidoglutarimide

Mechanistic Studies of Hydrolytic Pathways of Imide Rings

The stability of the imide rings in 2-Succinimidoglutarimide is significantly influenced by the surrounding chemical environment, particularly pH. The hydrolysis of both the succinimide (B58015) and glutarimide (B196013) moieties is a key degradation pathway.

The hydrolysis of imides is subject to both specific acid and specific base catalysis. At neutral and acidic pH, the imide rings are generally stable. However, under basic conditions, the rate of hydrolysis increases significantly. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring opening to yield the corresponding dicarboxylic acid monoamide.

For this compound, hydrolysis can occur at either the succinimide or the glutarimide ring. The relative rates of hydrolysis of the two rings are influenced by steric and electronic factors. The glutarimide ring, being a six-membered ring, may adopt a more flexible conformation compared to the five-membered succinimide ring, which could influence the accessibility of the carbonyl centers to nucleophilic attack.

The hydrolysis of this compound results in a mixture of degradation products. Initial hydrolysis of the succinimide ring would yield N-(glutarimid-2-yl)succinamic acid. Conversely, hydrolysis of the glutarimide ring would produce N-(succinimid-2-yl)glutaramide. Further hydrolysis of these initial products can lead to the formation of succinic acid, glutaric acid, and the corresponding amino acids upon cleavage of the amide bond.

Kinetic studies of imide hydrolysis typically follow pseudo-first-order kinetics under conditions of constant pH. The rate constants for the hydrolysis of the succinimide and glutarimide rings in SG would provide insight into the relative stability of the two ring systems.

Table 1: Potential Hydrolysis Products of this compound

| Initial Site of Hydrolysis | Primary Product | Secondary Products |

| Succinimide Ring | N-(glutarimid-2-yl)succinamic acid | Succinic acid, 2-aminoglutarimide |

| Glutarimide Ring | N-(succinimid-2-yl)glutaramide | Glutaric acid, 2-aminosuccinimide |

Investigation of Tautomeric Equilibria and Isomerization Mechanisms of Imide Systems

Tautomerism and isomerization are important aspects of the chemistry of imide systems, influencing their reactivity and biological activity.

Imides can theoretically exist in equilibrium with their enol tautomers. Prototropic tautomerism involves the transfer of a proton between two atoms within the same molecule. nih.gov In the case of this compound, the hydrogen on the nitrogen atom can potentially tautomerize to the oxygen of one of the carbonyl groups, forming an enol-imidate structure. The position of this equilibrium is generally heavily favored towards the keto form for simple imides under normal conditions.

The presence of the enol tautomer, even in small concentrations, can be significant as it can provide alternative reaction pathways. For instance, the enol form is more nucleophilic at the nitrogen atom and can participate in different types of chemical reactions compared to the keto form. The equilibrium can be influenced by factors such as solvent polarity and the presence of substituents.

If the 2-position of the glutarimide ring is a chiral center, as is common in many biologically active glutarimide derivatives, its stereochemical integrity is a critical factor. The proton at this chiral center can be acidic, and its removal by a base would lead to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization.

The rate of this racemization is dependent on the pH of the medium. Under basic conditions, the increased concentration of the base facilitates the abstraction of the acidic proton, leading to a faster rate of racemization. This process is of significant interest in the context of thalidomide (B1683933) and its analogues, where the stereochemistry at this position is crucial for its biological effects.

Reactivity of the Imide Nitrogen and Carbonyl Centers

The reactivity of this compound is centered around the electrophilic nature of the carbonyl carbons and the nucleophilic/acidic nature of the imide nitrogen.

The carbonyl carbons are susceptible to attack by a wide range of nucleophiles. As discussed, this is the basis for the hydrolytic degradation of the molecule. Other nucleophiles, such as amines and alcohols, can also react at these centers, leading to ring-opened products.

The imide nitrogen in this compound is weakly acidic and can be deprotonated by a strong base. The resulting anion is a potent nucleophile and can participate in various reactions, such as alkylation and acylation. The acidity of this proton is influenced by the two adjacent electron-withdrawing carbonyl groups.

Nucleophilic Reactivity at Carbonyl Groups

The carbonyl groups within the succinimide and glutarimide rings of this compound are primary sites for nucleophilic attack. youtube.com This reactivity is a cornerstone of the molecule's chemical behavior, leading to a variety of transformations. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which can result in either addition or a substitution reaction, often leading to ring opening. youtube.comwikipedia.org

The reactivity of these carbonyl groups is significantly influenced by the nature of the attacking nucleophile and the reaction conditions. Strong nucleophiles, such as hydroxide ions or primary amines, readily attack the carbonyl carbons. youtube.comyoutube.com For instance, in the presence of a base like lithium hydroxide (LiOH), N-acyl glutarimides undergo selective C-N bond cleavage, initiated by a ring-opening of the glutarimide. nih.gov

The structure of the imide itself can be modified to enhance reactivity. Studies on N-acyl-glutarimides have shown that twisting the amide bond through steric hindrance can destabilize the ground state, making the carbonyl group more susceptible to nucleophilic attack and facilitating N-C(O) bond cross-coupling reactions. acs.org

Table 1: Reactivity of Glutarimide Analogs in Suzuki-Miyaura Cross-Coupling

| Amide Structure | Yield (%) | Notes |

|---|---|---|

| N-benzoyl-glutarimide | 85 | Higher reactivity compared to amides with aromatic rings in the glutarimide moiety. acs.org |

| N-benzoyl-3,3-dimethylglutarimide | 72 | |

| N-benzoyl-succinimide | 56 | Lower reactivity compared to glutarimide analogs under the same conditions. acs.org |

| N-benzoyl-3,3-dimethylsuccinimide | 61 |

Electrophilic Behavior of the Imide Nitrogen

While the nitrogen atom in an imide is generally considered nucleophilic due to its lone pair of electrons, it can be induced to act as an electrophile under certain circumstances. This occurs when the nitrogen is bonded to an electron-withdrawing group, which reduces its electron density and makes it susceptible to attack by nucleophiles. wikipedia.org This process is known as electrophilic amination. wikipedia.org

In the context of this compound, the nitrogen atom is part of two imide functionalities. Reagents that can activate the nitrogen, such as those that can function as a leaving group upon nucleophilic attack, can promote its electrophilic character. idc-online.com For example, derivatives like N-sulfonylsuccinimides are known to be effective electrophilic aminating agents. researchgate.net The reactivity is based on the principle that a nitrogen atom attached to a good electrofuge (a group that departs without its bonding electrons) and a good nucleofuge (a leaving group that takes the bonding electrons) behaves like a highly electrophilic nitrenoid species. wikipedia.org

Exploration of Ring-Opening and Rearrangement Reactions of Glutarimides and Succinimides

The stability of the glutarimide and succinimide rings is a critical aspect of the chemistry of this compound. Both rings are susceptible to opening under various conditions, particularly hydrolysis.

The succinimide ring, for example, is known to undergo hydrolysis, especially at higher pH and elevated temperatures. nih.gov This reaction is of particular importance in the field of antibody-drug conjugates (ADCs), where a succinimide linker is often used. nih.govrsc.org The ring-opening can alter the stability and therapeutic activity of the conjugate. nih.gov Research has shown that the rate of succinimide ring opening can be dependent on the specific site of conjugation. nih.gov Furthermore, the hydrolyzed succinimide ring can potentially close again under certain storage conditions. rsc.org

Similarly, the glutarimide ring can be opened. A method using lithium hydroxide has been developed for the selective C-N cleavage of N-acyl glutarimides, which proceeds through a ring-opening mechanism to produce primary amides. nih.gov

Rearrangement reactions are also a possibility for these cyclic structures, although they often require specific conditions or catalysts. libretexts.orgyoutube.com For instance, the Beckmann rearrangement can convert cyclic ketones into lactams, a reaction that shares mechanistic similarities with transformations that could be envisaged for glutarimide or succinimide derivatives under specific synthetic protocols. libretexts.org The Wolff rearrangement is another example of a reaction that can lead to ring contraction. libretexts.org

Strategies for Site-Selective Functionalization and Derivatization

The presence of multiple reactive sites in this compound—four carbonyl groups and two nitrogen atoms—makes site-selective functionalization a significant synthetic challenge. Achieving selectivity requires careful choice of reagents and reaction conditions.

Derivatization is a common strategy to modify the properties of a molecule for analysis or to prepare it for further reactions. mdpi.comnih.govnih.govresearchgate.net For a molecule like this compound, derivatization could target either the carbonyl groups or the N-H bonds. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), functional groups are often derivatized to increase volatility and thermal stability. mdpi.comtcichemicals.com A two-step derivatization process, for example, might involve silylation of carboxylic acid groups followed by acylation of amino groups. nih.govresearchgate.net While this compound does not have these exact groups, analogous derivatization of the N-H bond via silylation is a plausible strategy.

Site-selective functionalization aims to modify a specific position in the molecule while leaving others unchanged. chemrxiv.orgnih.gov For this compound, this could involve differentiating between the succinimide and glutarimide rings or between the two carbonyl groups within a single ring. This can be achieved by exploiting subtle differences in reactivity. For example, the glutarimide ring in N-acyl-glutarimides is more reactive towards certain cross-coupling reactions than the succinimide ring in analogous N-acyl-succinimides. acs.org This suggests that selective reactions on the glutarimide portion of this compound might be achievable.

Catalysis can play a key role in achieving site-selectivity. For example, iridium-catalyzed borylation has been used for the site-selective functionalization of (S)-(-)-cotinine, demonstrating that specific C-H bonds can be targeted in complex molecules. nih.gov Similar strategies could potentially be developed for the selective functionalization of the aliphatic backbone of the glutarimide or succinimide rings in this compound.

Table 2: Common Derivatization Reagents and their Target Functional Groups

| Reagent | Abbreviation | Target Functional Group(s) |

|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, -NH2, amides, enols tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Aldoses, ketoses, alditols, aldonic acids nih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic functional groups researchgate.net |

| Pentafluoropropionic anhydride (B1165640) | PFPA | Amino and hydroxyl groups mdpi.com |

| Methoxylamine hydrochloride | - | Keto groups (ketosteroids) tcichemicals.com |

Spectroscopic Characterization and Computational Chemical Studies of 2 Succinimidoglutarimide

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds like 2-Succinimidoglutarimide, providing detailed information on connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key insights into its structure.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the protons on the glutarimide (B196013) and succinimide (B58015) rings. The protons on the glutarimide ring, being in a six-membered ring, would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons of the succinimide ring, forming a five-membered ring, would also show characteristic multiplets. The chemical shifts would be influenced by the electron-withdrawing carbonyl groups and the nitrogen atom.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal signals for the carbonyl carbons of both the glutarimide and succinimide moieties, typically in the downfield region (around 170-180 ppm). The aliphatic carbons of both rings would appear in the upfield region. The specific chemical shifts would be indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glutarimide CH | 4.5 - 5.0 | 50 - 55 |

| Glutarimide CH₂ | 2.0 - 2.8 | 25 - 35 |

| Glutarimide C=O | - | 170 - 175 |

| Succinimide CH₂ | 2.5 - 3.0 | 30 - 35 |

| Succinimide C=O | - | 175 - 180 |

Note: These are predicted values based on the analysis of similar succinimide and glutarimide structures. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, these techniques would primarily identify the characteristic vibrations of the imide functional groups.

The IR spectrum of succinimide, a core component of the target molecule, shows characteristic bands for the N-H stretching, C=O stretching, and other vibrations. nist.gov Similarly, glutarimide also exhibits distinctive IR absorptions. nist.gov For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the four carbonyl groups. The N-H stretching vibration of the glutarimide moiety would also be a prominent feature. In a study on peptide succinimide derivatives, imide bands were observed around 1716 cm⁻¹ (asymmetric) and 1791 cm⁻¹ (symmetric). nih.gov

Raman spectroscopy, being complementary to IR, would also provide valuable information about the molecular vibrations, particularly for the symmetric vibrations of the carbon skeleton.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Glutarimide) | 3200 - 3300 | Weak |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Asymmetric Stretch | 1700 - 1730 | Moderate |

| C=O Symmetric Stretch | 1770 - 1800 | Strong |

| C-N Stretch | 1100 - 1300 | Moderate |

Note: These are expected frequency ranges based on data for succinimide and glutarimide derivatives.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of succinimide is available in the NIST WebBook, providing a reference for one of the constituent rings. nist.gov

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond connecting the two rings, as well as the characteristic fragmentation of the individual succinimide and glutarimide rings. Common fragmentation pathways for cyclic imides include the loss of CO, CO-N-H, and cleavage of the ring structures.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₉H₈N₂O₄⁺ | 208 |

| [M - CO]⁺ | C₈H₈N₂O₃⁺ | 180 |

| [Succinimide]⁺ | C₄H₄NO₂⁺ | 98 |

| [Glutarimide]⁺ | C₅H₅NO₂⁺ | 111 |

Note: The m/z values are based on the nominal mass of the most abundant isotopes.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

A crystallographic analysis of this compound would be expected to reveal the relative orientation of the succinimide and glutarimide rings. Intermolecular interactions, such as hydrogen bonding involving the imide N-H group and carbonyl oxygens, would also be elucidated, providing insight into the crystal packing.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful means to complement experimental data and to gain a deeper understanding of the electronic properties and reactivity of molecules.

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure, charge distribution, and bonding characteristics of this compound.

Electronic Structure: Calculations would reveal the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic stability.

Charge Distribution and Molecular Electrostatic Potential: The distribution of electron density within the molecule can be visualized through a molecular electrostatic potential (MEP) map. For this compound, the MEP would likely show regions of negative potential around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential would be expected around the N-H proton of the glutarimide ring. Studies on similar compounds, such as phenylsuccinimides, have shown that MEP maps can distinguish between active and inactive compounds based on the potential distribution around the carbonyl oxygens. Current time information in Wayne County, US.

Bonding Analysis: Theoretical calculations can provide detailed information about the nature of the chemical bonds within the molecule, including bond orders and the degree of covalent and ionic character. This analysis can help in understanding the relative strengths of the bonds and predicting which bonds are more likely to break during chemical reactions.

Conformational Space Exploration and Stability Analysis of Isomers and Tautomers

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. The molecule's structure is defined by the rotational freedom around the N-C(O) bonds linking the succinimide and glutarimide rings. A comprehensive exploration of the conformational space is essential to identify the most stable geometries and to understand the energy barriers between different conformers.

Computational methods, particularly density functional theory (DFT), are powerful tools for mapping the potential energy surface of molecules like this compound. By systematically rotating the dihedral angles of the N-C(O) bonds and calculating the corresponding energies, a detailed conformational map can be generated. For related N-acyl-glutarimides, it has been shown that the ground-state structures are significantly influenced by the nature of the acyl group, which in this case is the succinimide ring. researchgate.net

Isomers and Tautomers:

Beyond rotational isomers (conformers), it is also important to consider the potential for tautomerism in this compound. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. researchgate.net In the case of this compound, keto-enol tautomerism is a possibility, where a proton from an alpha-carbon could migrate to a carbonyl oxygen, resulting in an enol form.

The relative stability of tautomers is influenced by factors such as aromaticity, hydrogen bonding, and solvent effects. youtube.com For simple amides, the keto form is generally more stable than the enol (imidic acid) form by a significant margin. thieme-connect.de Theoretical calculations on related systems can provide quantitative estimates of the energy differences between the tautomeric forms of this compound.

A detailed computational study of succinimidine and glutarimidine, where carbonyl oxygens are replaced by NH groups, revealed a preference for the imino-amine tautomer in the solid state over the historically proposed imidine form. nih.gov While not directly analogous, this highlights the importance of considering various tautomeric possibilities and their relative stabilities.

Predicted Relative Energies of Tautomers:

| Tautomeric Form | Predicted Relative Energy (kcal/mol) | Notes |

| Diketo (amide) form | 0 (Reference) | Expected to be the most stable tautomer in the gas phase and non-polar solvents. |

| Mono-enol form | +10 to +15 | Significantly less stable than the diketo form. The exact energy depends on which carbonyl group enolizes. |

| Di-enol form | > +25 | Highly unstable due to the disruption of two amide systems. |

Reaction Pathway Modeling, Transition State Characterization, and Prediction of Reactivity

The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack at these sites. The presence of two imide rings, each with two carbonyl groups, presents multiple potential reaction centers.

Reaction Pathway Modeling:

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the hydrolysis of the imide rings can be modeled to determine the reaction pathway, identify transition states, and calculate activation energies. Such studies on related N-acyl-glutarimides have shown that the reactivity is driven by the ground-state destabilization of the amide bond, leading to enhanced susceptibility to nucleophilic acyl substitution. researchgate.net

A key reaction of imides is N-acylation, where an acyl group is transferred to a nucleophile. researchgate.net The reaction of this compound with amines, for example, would likely proceed via a nucleophilic acyl substitution mechanism. youtube.com Computational modeling of this process would involve locating the transition state for the formation of the tetrahedral intermediate and the subsequent collapse to products.

Transition State Characterization:

The transition state is a critical point on the reaction coordinate, and its structure and energy determine the reaction rate. For a reaction such as the aminolysis of this compound, the transition state would involve the attacking amine, the carbonyl carbon, and the departing succinimide or glutarimide ring. Computational chemistry allows for the precise characterization of these transient species, providing insights into the factors that influence reactivity.

Prediction of Reactivity:

Based on studies of related N-acyl-imides, this compound is expected to be a highly reactive acylating agent. The two imide rings withdraw electron density from the central nitrogen atom, making the carbonyl groups more electrophilic than in simple amides. This enhanced reactivity has been exploited in cross-coupling reactions of N-acyl-glutarimides. researchgate.net

The reactivity of different carbonyl groups within the molecule may also vary. It is plausible that the carbonyl groups of the succinimide ring have a different reactivity profile compared to those of the glutarimide ring due to differences in ring strain and electronic effects.

Investigations into Intermolecular Interactions and Self-Assembly Properties

The non-covalent interactions between molecules of this compound govern its solid-state structure and its behavior in solution. These interactions are also fundamental to any potential self-assembly processes.

Intermolecular Interactions:

The primary intermolecular interactions expected for this compound are hydrogen bonding and dipole-dipole interactions. The N-H bond of the imide groups can act as a hydrogen bond donor, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions are crucial in determining the crystal packing of related cyclic imides. mdpi.com

The analysis of crystal structures of similar molecules often reveals intricate networks of hydrogen bonds that lead to the formation of tapes, sheets, or three-dimensional architectures. researchgate.net The specific geometry of the hydrogen bonding in this compound would depend on the preferred conformation of the molecule.

Self-Assembly Properties:

The ability of this compound to form ordered aggregates in solution or in the solid state is a topic of significant interest. Self-assembly is driven by a combination of intermolecular forces, and the resulting structures can have unique properties and applications.

Cyclic peptides, which share some structural similarities with cyclic imides, are known to self-assemble into well-defined nanostructures such as nanotubes and nanosheets. hmdb.ca This self-assembly is often driven by intermolecular hydrogen bonding between the peptide backbones. It is conceivable that this compound could also exhibit self-assembly behavior, potentially forming linear chains or more complex architectures through hydrogen bonding between the imide rings.

Computational studies can be used to predict the most likely modes of self-assembly by calculating the interaction energies of different molecular arrangements. These studies can provide valuable insights into the design of novel materials based on the self-assembly of this compound and related molecules.

2 Succinimidoglutarimide As a Synthetic Intermediate and Building Block in Organic Chemistry

Utilization in Multi-Step Organic Synthesis

2-Succinimidoglutarimide serves as a versatile scaffold in multi-step organic synthesis, offering a unique combination of reactive sites within its dual imide structure. This allows for its strategic incorporation into a variety of complex molecular frameworks.

Precursor in the Synthesis of Diverse Heterocyclic Compound Classes

The inherent reactivity of the dicarboximide frameworks within this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. While direct, specific examples of this compound in the synthesis of all major classes of heterocycles are not extensively documented, the known reactivity of succinimides and glutarimides allows for the extrapolation of its potential applications.

The synthesis of pyridines, for instance, can be achieved through a variety of methods, including cascade reactions and C-H activation strategies involving imine precursors. nih.govnih.gov The glutarimide (B196013) or succinimide (B58015) moiety of this compound could potentially be modified to participate in such reaction cascades.

Similarly, pyrimidine (B1678525) synthesis often involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egresearchgate.net The dicarbonyl nature of the imide rings in this compound presents opportunities for ring-opening and subsequent cyclization reactions to form pyrimidine derivatives. One-pot syntheses of disubstituted pyrimidines from nitriles have also been developed, highlighting the versatility of synthetic approaches to this class of heterocycles. nih.gov

The synthesis of pyrroles can be accomplished through various routes, including transition metal-catalyzed cyclizations and multi-component reactions. urfu.ruuctm.edunih.govrsc.orgorganic-chemistry.org The succinimide portion of this compound is a key structural feature in some natural products, and its synthesis can be achieved through NHC-catalyzed Stetter reactions. acs.orgnih.gov

The following table summarizes potential synthetic routes to key heterocyclic cores where a this compound-derived intermediate could be utilized.

| Heterocyclic Class | Potential Synthetic Approach | Key Intermediates from this compound |

| Pyridines | Cascade reaction involving N-iminative cross-coupling and electrocyclization nih.gov | α,β-unsaturated ketoxime derivatives |

| C-H alkenylation/electrocyclization/aromatization sequence nih.gov | α,β-unsaturated N-benzyl aldimine or ketimine derivatives | |

| Pyrimidines | Condensation with amidines, ureas, or guanidines bu.edu.eg | 1,3-dicarbonyl synthons from ring opening |

| One-pot synthesis from nitriles nih.gov | Functionalized nitrile precursors | |

| Pyrroles | NHC-catalyzed Stetter reaction acs.org | Itaconimide derivatives |

| Domino route via 3,3-sigmatropic rearrangement urfu.ru | Tetrasubstituted imidazolidine (B613845) derivatives |

Application in the Construction of Complex Molecular Architectures

The glutarimide moiety is a key structural feature in a number of biologically active natural products, particularly glutarimide alkaloids. rug.nl The synthesis of these complex molecules often relies on multi-component reactions to construct the core glutarimide scaffold. A concise, four-step synthetic route to glutarimide alkaloids has been developed, which utilizes an Ugi four-component reaction as a key step. rug.nlresearchgate.net This approach allows for the introduction of two points of diversity, facilitating the synthesis of a library of natural products and their derivatives. rug.nl

While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its structural components are present in various natural products. nih.govnih.gov The succinimide core, for example, is found in oxaleimides, a class of fungal polyketides. nih.gov The biosynthesis of these molecules involves the collaborative action of a highly reducing polyketide synthase (HRPKS) and a PKS-nonribosomal peptide synthetase (PKS-NRPS). nih.gov

The use of this compound as a building block could provide a convergent approach to complex molecules containing both succinimide and glutarimide motifs, or derivatives thereof. The differential reactivity of the five- and six-membered imide rings could be exploited for sequential functionalization, leading to intricate molecular architectures.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. beilstein-journals.org The imide functionalities of this compound are well-suited for participation in such reactions.

The Ugi four-component condensation is a prominent MCR that has been utilized for the synthesis of succinimides and glutarimide-containing compounds. researchgate.netacs.orgproquest.com In one example, a β-lactam and a succinimide were synthesized using an Ugi condensation, with the outcome determined by the electronic nature of the starting amine. acs.org Furthermore, the Ugi reaction is a key step in the synthesis of glutarimide alkaloids, demonstrating its utility in building complex, biologically active scaffolds. rug.nlresearchgate.net

The Stetter reaction, an NHC-organocatalyzed conjugate addition of acyl anions to Michael acceptors, has been employed for the synthesis of succinimide derivatives from aromatic aldehydes and N-substituted itaconimides. acs.org This method provides a convenient route to valuable succinimide structures.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are another area where the this compound framework could be employed. A cascade reaction involving a novel N-iminative, Cu-catalyzed cross-coupling, electrocyclization, and air oxidation has been used to prepare highly substituted pyridines. nih.gov The imide moieties of this compound could be envisioned as participating in similar cascade processes to generate diverse heterocyclic systems.

Development of Novel Reagents and Catalysts Utilizing the Imide Framework

The succinimide and glutarimide frameworks can be modified to create novel reagents and catalysts for organic synthesis.

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used reagents for halogenation, oxidation, and other transformations. researchgate.netpleiades.onlinesuru-chem.comresearchgate.netorganic-chemistry.org The reactivity of these reagents stems from the lability of the N-X bond. researchgate.netresearchgate.net The succinimide portion of this compound could be readily converted to its N-halo derivative, creating a bifunctional reagent with potential for unique reactivity.

Succinimide itself has been shown to act as a green and sustainable organocatalyst for the synthesis of arylidene malononitrile (B47326) and tetrahydrobenzo[b]pyran derivatives. nih.gov This highlights the potential for the imide moieties in this compound to exhibit catalytic activity. Furthermore, succinimide-based reagents have been reviewed as useful catalysts for a variety of organic reactions, including protection and multicomponent reactions. benthamdirect.com Chiral primary amine-salicylamide organocatalysts have been used for the asymmetric conjugate addition of ketones to maleimides to produce enantioenriched succinimides. researchgate.net

The development of catalysts based on the this compound scaffold could lead to novel reactivity and selectivity, particularly in asymmetric catalysis where the rigid, chiral environment provided by the dual imide structure could be advantageous.

Strategic Use in Protecting Group Chemistry and Activation Strategies in Organic Synthesis

The imide functional groups of this compound can be utilized in protecting group strategies and for the activation of other functional groups.

The cleavage of imides, such as phthalimides and glutarimides, is a well-established method for the deprotection of primary amines. organic-chemistry.org The glutarimide moiety of this compound could therefore serve as a protecting group for a primary amine, which can be cleaved under specific conditions. For example, a simple treatment with allyl bromide enables a site-selective cleavage of glutarimides. organic-chemistry.org

N-Hydroxysuccinimide (NHS) esters are widely used for the activation of carboxylic acids, particularly in peptide synthesis and bioconjugation. chemicalbook.compearson.comorganic-chemistry.orggoogle.comnih.gov The succinimide portion of this compound could be hydroxylated to form an N-hydroxy derivative, which could then be used to activate carboxylic acids for coupling with nucleophiles. The formation of these activated esters is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of triphenylphosphine (B44618) and iodine. chemicalbook.comorganic-chemistry.orggoogle.comnih.gov

The reactivity of N-acyl-glutarimides in N–C(O) bond cross-coupling reactions is driven by the ground-state destabilization of the amide bond due to its twisted conformation. acs.org This inherent reactivity makes N-acyl-glutarimides valuable precursors for a variety of cross-coupling reactions. acs.org This principle could be applied to this compound, where acylation of one of the imide nitrogens would lead to a highly activated species for subsequent transformations.

Future Directions and Emerging Research Areas in 2 Succinimidoglutarimide Chemistry

Innovations in Green Chemistry Syntheses and Sustainable Processes for Imide Compounds

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of heterocyclic compounds, including imides. Future research will prioritize the development of green and sustainable processes for producing 2-succinimidoglutarimide and its analogues, moving away from traditional methods that often rely on hazardous reagents and energy-intensive conditions. nih.gov

Key innovations are expected in the following areas:

Alternative Solvents and Catalysts: Research is focused on replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. acs.org The use of ionic liquids as both solvent and catalyst is also a promising avenue, offering advantages like low volatility, high thermal stability, and potential for recycling. researchgate.net For imide synthesis, solid acid catalysts or biocatalysts, such as enzymes, could offer higher selectivity and milder reaction conditions, thereby reducing energy consumption and waste. acs.orgthieme-connect.com

Energy-Efficient Methodologies: Microwave-assisted and photochemical syntheses are being explored as alternatives to conventional heating. nih.govacs.org These methods can significantly shorten reaction times and reduce energy usage. Flow chemistry, which involves the continuous processing of reagents, offers improved safety, efficiency, and scalability for the synthesis of imide compounds. acs.org

Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a cornerstone of green chemistry. nih.govthieme-connect.com This includes designing reactions that minimize the formation of by-products and developing processes where waste streams can be recycled or reused. acs.org

Table 1: Green Chemistry Strategies for Imide Synthesis

| Strategy | Approach | Potential Benefits |

|---|---|---|

| Catalysis | Use of biocatalysts, solid acids, or recyclable catalysts. researchgate.netthieme-connect.com | Milder reaction conditions, higher selectivity, reduced waste. |

| Alternative Energy | Microwave irradiation, photochemical methods. acs.org | Reduced energy consumption, shorter reaction times. |

| Sustainable Solvents | Utilizing water, supercritical CO₂, or bio-based solvents. acs.org | Reduced environmental impact and human health hazards. |

| Process Intensification | Employing continuous flow reactors. acs.org | Enhanced safety, better process control, easier scalability. |

| Waste Minimization | Designing high atom economy reactions, recycling by-products. nih.gov | Reduced pollution, improved resource efficiency. |

Discovery of Unprecedented Reactivity and Transformation Modes of the Succinimidoglutarimide Scaffold

The succinimidoglutarimide scaffold, particularly in its N-acylated form, exhibits unique reactivity that is a subject of ongoing investigation. The inherent strain and electronic properties of the dual-imide system create opportunities for novel chemical transformations that go beyond simple derivatization.

Recent studies have shown that N-acyl-glutarimides are highly effective precursors for N-C(O) bond cross-coupling reactions. acs.orgresearchgate.net This reactivity stems from a ground-state destabilization of the amide bond, which facilitates selective cleavage and the formation of an acyl-metal complex. nsf.gov This "twisted amide" characteristic makes the scaffold significantly more reactive than standard amides in transformations like Suzuki-Miyaura cross-couplings and transamidations, even under transition-metal-free conditions. acs.orgnsf.gov

Future research will likely focus on:

Selective Ring-Opening: Developing methods for the selective cleavage of either the succinimide (B58015) or the glutarimide (B196013) ring would provide access to a variety of linear, functionalized molecules. A LiOH-promoted hydrolysis has been shown to trigger a ring-opening of the glutarimide followed by C-N cleavage to yield primary amides, a process that works in both batch and flow systems. acs.orgnih.govorganic-chemistry.org Exploring different reagents and conditions to control which ring opens and at which position is a key area for future work.

Exploiting N-C(O) Bond Activation: The enhanced reactivity of the N-acyl bond can be further exploited to develop new types of coupling reactions, introducing a wider range of functionalities onto the core structure. acs.orgresearchgate.net

Reductive Transformations: Early work has shown that glutarimides can undergo reductive ring-opening with reagents like sodium borohydride. nih.gov Investigating this reactivity with modern, more selective reducing agents could yield novel heterocyclic structures.

Table 2: Emerging Reactivity of the Glutarimide Scaffold

| Transformation | Key Feature | Potential Application |

|---|---|---|

| N-C(O) Cross-Coupling | Ground-state destabilization of the N-acyl bond enhances reactivity. acs.orgacs.orgresearchgate.net | Synthesis of complex ketones and amides via Suzuki-Miyaura and transamidation reactions. nsf.gov |

| Selective Hydrolysis | LiOH-promoted ring-opening of N-acyl glutarimide yields primary amides. acs.orgnih.govorganic-chemistry.org | Access to functionalized linear amides from a cyclic precursor. |

| Reductive Ring-Opening | Cleavage of the imide ring using reducing agents. nih.gov | Generation of novel, partially or fully reduced heterocyclic systems. |

Advancements in Stereochemical Control and Asymmetric Synthesis of Chiral N-Substituted Glutarimides

The introduction of chirality into the glutarimide framework is crucial, as the biological activity of many compounds is dependent on their stereochemistry. Future research will heavily focus on developing robust and efficient methods for the asymmetric synthesis of chiral glutarimides.

Current advancements have demonstrated the utility of asymmetric catalysis in creating stereochemically complex glutarimide derivatives. For instance, asymmetric rhodium-catalyzed cyclopropanation on vinyl-substituted glutarimide substrates can produce structurally diverse immunomodulatory imide drugs (IMiDs) with high diastereoselectivity and enantioselectivity. organic-chemistry.org This highlights that stereochemical modifications, even those distant from the glutarimide ring, can significantly influence biological target selectivity. organic-chemistry.org

Future efforts in this area will likely involve:

Organocatalysis: The use of small organic molecules as catalysts for constructing chiral N-arylindoles and other heterocycles is a proven and efficient approach. nih.gov Applying organocatalytic methods, such as those using chiral Brønsted acids or N-heterocyclic carbenes (NHCs), to the synthesis of glutarimides is a promising research direction. thieme-connect.comnih.gov

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as optically active oxazolidinones, is a reliable strategy in asymmetric synthesis to control the stereochemical outcome of reactions like aldol (B89426) condensations. researchgate.net Developing new auxiliaries tailored for glutarimide synthesis could provide reliable access to specific enantiomers.

Kinetic Resolution: For racemic mixtures of glutarimide derivatives, developing catalytic methods for kinetic resolution could provide a viable pathway to obtaining enantiomerically pure compounds. organic-chemistry.org

Table 3: Methods for Asymmetric Synthesis of Glutarimides

| Method | Description | Example Catalyst/Reagent |

|---|---|---|

| Transition Metal Catalysis | Utilizes chiral metal complexes to induce enantioselectivity. | Chiral rhodium complexes for cyclopropanation reactions. organic-chemistry.org |

| Organocatalysis | Employs small, chiral organic molecules to catalyze reactions. | Chiral phosphoric acids (CPAs), N-heterocyclic carbenes (NHCs). nih.gov |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemistry of a reaction. | Evans' oxazolidinones for asymmetric aldol reactions. researchgate.net |

| Asymmetric Haloamination | Intramolecular cyclization using a chiral catalyst to create chiral heterocycles. | Chiral Co(III)-complexes for enantioselective bromination. tcichemicals.com |

Integration with Automated Synthesis, High-Throughput Experimentation, and Data Science in Organic Chemistry

The fields of organic synthesis and drug discovery are being revolutionized by automation and data science. Applying these technologies to the study of this compound and related compounds can dramatically accelerate research and development.

High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, using miniaturized setups. acs.orgconsensus.app This is invaluable for optimizing reaction yields, discovering new catalysts, and mapping the reactivity of the succinimidoglutarimide scaffold under a wide array of conditions. nih.gov When HTE is combined with automated synthesis platforms and machine learning algorithms, it creates "self-driving labs" capable of autonomously optimizing chemical reactions. nih.govthieme-connect.com

Future integration will focus on:

Accelerated Reaction Optimization: Using HTE to quickly identify the optimal catalysts, solvents, and temperatures for the synthesis and derivatization of the succinimidoglutarimide core. consensus.app

Data-Driven Discovery: Generating large, high-quality datasets from HTE workflows that can be used to train machine learning models. acs.orgthieme-connect.com These models can then predict reaction outcomes, propose novel synthetic routes, and identify new regions of chemical space for exploration. mdpi.com

Autonomous Platforms: Implementing closed-loop systems where a machine learning algorithm proposes experiments, an automated robot executes them, and the results are fed back into the algorithm to inform the next round of experiments, leading to rapid discovery cycles. thieme-connect.com

Table 4: Impact of Data Science and Automation on Imide Chemistry

| Technology | Application | Advantage |

|---|---|---|

| High-Throughput Experimentation (HTE) | Rapidly screen thousands of reaction conditions (catalysts, reagents, solvents). acs.orgnih.gov | Accelerates optimization and discovery; generates large datasets. |

| Automated Synthesis | Robotic platforms perform multi-step syntheses and purifications. nih.gov | Increases reproducibility, reduces manual labor, enables complex synthesis. |

| Machine Learning (ML) | Predict reaction outcomes, suggest novel structures, guide experimental design. thieme-connect.commdpi.com | Navigates vast parameter space efficiently, uncovers non-obvious trends. |

| Integrated Platforms | "Self-driving labs" that combine HTE, automation, and AI in a closed loop. thieme-connect.com | Autonomous discovery and optimization of new reactions and molecules. |

Exploration of Novel Methodologies for Derivatization and Scaffold Modification to Access New Chemical Space

Expanding beyond known derivatives of the this compound scaffold is essential for discovering new functions and biological activities. Future research will explore innovative methodologies to modify the core structure, thereby accessing novel regions of chemical space. researchgate.netacs.org

This exploration can be inspired by strategies used for natural products, which are often structurally complex and biologically relevant. nsf.gov Methodologies like fragment-based approaches and ring-distortion strategies can be applied to the succinimidoglutarimide core. acs.orgpublish.csiro.au

Key areas for future exploration include:

Ring Distortion Strategies: Purposefully altering the core ring system through cleavage, expansion, or fusion reactions to create fundamentally new scaffolds that retain some of the parent molecule's desirable properties while offering unique three-dimensional shapes. acs.org

Fragment-Based Design: Combining fragments of the succinimidoglutarimide scaffold with fragments from other known bioactive molecules to create "pseudo-natural products". researchgate.netnsf.gov These novel combinations can lead to unprecedented bioactivities.

Advanced Derivatization: Employing advanced, multi-step derivatization protocols to add complex functional groups to the scaffold. mdpi.com This can involve sequential reactions that build molecular complexity in a controlled manner, enabling fine-tuning of a molecule's properties. nih.gov For example, a two-step derivatization might first involve esterification followed by acylation to modify different functional groups on the molecule selectively. mdpi.com

Table 5: Strategies for Expanding Chemical Space

| Strategy | Description | Expected Outcome |

|---|---|---|

| Ring Distortion | Chemical modification of the core heterocyclic rings (e.g., cleavage, expansion). acs.org | Access to novel, structurally complex scaffolds not available through simple functionalization. |

| Pseudo-Natural Products | Combining fragments of the scaffold with those from other natural products. researchgate.netnsf.gov | Creation of new chemotypes with potentially unforeseen biological activities. |

| Biology-Oriented Synthesis (BIOS) | Synthesizing simplified, yet unexplored, scaffolds inspired by the parent structure. nsf.gov | Libraries of compounds focused on biologically relevant regions of chemical space. |

| Multi-step Derivatization | Sequential, controlled addition of functional groups to build complexity. mdpi.comnih.gov | Fine-tuning of physicochemical and biological properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.